Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-
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Overview
Description
4-(6-Bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the quinazoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, it has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological targets can be leveraged for therapeutic purposes.
Medicine
In medicine, the compound is being investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells in vitro and in vivo.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide
- 4-(6-Fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide
- 4-(6-Iodo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-(6-Bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group at the 6-position and the phenylamino carbonyl group enhances its reactivity and potential as a therapeutic agent compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
113849-28-8 |
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Molecular Formula |
C22H17BrN4O4S |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
1-[4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C22H17BrN4O4S/c1-14-24-20-12-7-15(23)13-19(20)21(28)27(14)17-8-10-18(11-9-17)32(30,31)26-22(29)25-16-5-3-2-4-6-16/h2-13H,1H3,(H2,25,26,29) |
InChI Key |
LWEBURKBTIIELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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